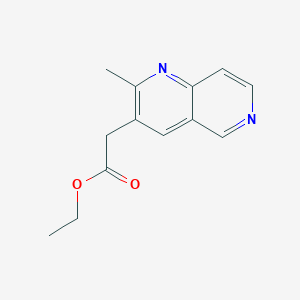

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)7-10-6-11-8-14-5-4-12(11)15-9(10)2/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUENHHFVDYVZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C2C=CN=CC2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate has found applications in various scientific research areas:

Medicinal Chemistry: The compound and its derivatives have been studied for their potential anticancer, anti-inflammatory, and antimicrobial properties.

Material Science: Naphthyridine derivatives are used in the development of organic semiconductors and photovoltaic materials.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is structurally similar to other naphthyridine derivatives, such as Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate and Ethyl 2-(2-methyl-1,5-naphthyridin-3-yl)acetate. its unique substitution pattern and molecular structure confer distinct chemical and biological properties. These differences can influence the compound's reactivity, stability, and biological activity.

Comparison with Similar Compounds

Ethyl (3-Methyl-1,4-dioxo-1,4-dihydro-2-naphthyl)acetate

Structure: This compound (listed in ) replaces the 1,6-naphthyridine ring with a 1,4-naphthoquinone (dioxo) system. The methyl group is at position 3, and the ethyl acetate substituent is at position 2. Key Differences:

- Electronic Properties : The 1,4-dioxo group introduces electron-withdrawing effects, reducing aromaticity compared to the fully conjugated 1,6-naphthyridine.

- Reactivity: The quinone moiety may participate in redox reactions, unlike the stable naphthyridine system.

- Applications: Quinone derivatives are often studied for antitumor activity, while 1,6-naphthyridines are more commonly associated with kinase inhibition .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Structure : This pyrimidine-based analog (from ) features a sulfur-containing thietane group and a thioether linkage.

Key Differences :

- Heteroatom Arrangement : Pyrimidines have a 6-membered ring with two nitrogen atoms at positions 1 and 3, contrasting with the 1,6-naphthyridine’s fused bicyclic system.

- Synthesis : Prepared via nucleophilic substitution between ethyl-2-(6-methyl-4-oxopyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .

Ethyl 2-Phenylacetoacetate

Structure : A simple aromatic ester with a phenyl group ().

Key Differences :

Ethyl (5-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-1-pyrimidinyl)acetate

Structure: A dihydropyrimidinone derivative with a methyl group and ester side chain (). Key Differences:

- Saturation : The partially saturated pyrimidine ring reduces planarity, affecting π-π stacking interactions critical in drug-receptor binding.

- Bioactivity: Dihydropyrimidinones are known for calcium channel modulation (e.g., antihypertensive agents), unlike the kinase-targeting naphthyridines .

Comparative Data Table

| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate | 1,6-Naphthyridine | ~246.3 (estimated) | Methyl, ethyl acetate | Kinase inhibition, oncology |

| Ethyl (3-methyl-1,4-dioxo-2-naphthyl)acetate | 1,4-Naphthoquinone | ~260.3 | Methyl, dioxo, ethyl acetate | Antitumor agents |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Pyrimidine | ~314.4 | Thietane, thioether | Antimicrobial research |

| Ethyl 2-phenylacetoacetate | Phenyl | 206.2 | Phenyl, acetoacetate | Forensic/amphetamine synthesis |

| Ethyl (5-methyl-2,4-dioxo-dihydropyrimidinyl)acetate | Dihydropyrimidinone | ~200.2 | Methyl, dioxo | Cardiovascular therapeutics |

Molecular weights for naphthyridine and pyrimidine derivatives are estimated based on structural analogs .

Biological Activity

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is a compound of significant interest due to its potential biological activities, particularly within the context of naphthyridine derivatives. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Naphthyridine Derivatives

Naphthyridine derivatives have emerged as a prominent class of heterocyclic compounds known for their diverse biological activities. These include:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Demonstrated potential in inhibiting tumor growth.

- Anti-inflammatory : Reduction of inflammatory responses.

- Antiviral : Activity against viral infections.

- Neurological effects : Potential applications in treating disorders like depression and Alzheimer’s disease .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components. The SAR studies indicate that modifications in the naphthyridine core significantly influence the compound's potency and selectivity. Key findings include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the naphthyridine ring alters the compound's interaction with biological targets.

- Hydroxyl Groups : Compounds with hydroxyl substituents exhibit enhanced biological activity due to increased hydrogen bonding capabilities, which improve binding affinity to targets .

Pharmacological Activities

This compound has been studied for various pharmacological activities:

- Antimicrobial Activity :

-

Anticancer Properties :

- Preliminary studies indicate that naphthyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 5 µg/mL |

These results suggest that this compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of this compound on various cancer cell lines. The findings indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 8 |

| A549 (Lung Cancer) | 15 |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Prepare the 1,6-naphthyridine core using methods analogous to those for substituted naphthyridines (e.g., cyclization of aminopyridine derivatives under acidic conditions).

- Step 2 : Introduce the methyl group at position 2 via Friedel-Crafts alkylation or directed C–H functionalization.

- Step 3 : Attach the acetate moiety using ethyl chloroacetate in the presence of a base (e.g., K₂CO₃ in DMF), similar to protocols for esterification of heteroaromatic systems .

- Validation : Monitor reaction progress via TLC (hexane/ethyl acetate) and purify via column chromatography (silica gel, gradient elution) .

Q. How can researchers confirm the purity and structural integrity of the synthesized compound?

- Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>98%) using a C18 column and UV detection (λ = 254 nm).

- NMR : Confirm regiochemistry via ¹H NMR (e.g., methyl group at δ 2.5–3.0 ppm, ester carbonyl at δ 4.1–4.3 ppm).

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ calculated for C₁₃H₁₄N₂O₂: 231.10) .

Q. What safety precautions are critical when handling this compound?

- Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Storage : Store at –20°C in a sealed container to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed molecular structures?

- Answer : Use SHELXL or SHELXT for structure refinement. Key steps:

- Data Collection : Obtain high-resolution single-crystal diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Model Refinement : Apply anisotropic displacement parameters and validate using R-factor convergence (target R₁ < 5%).

- Visualization : Generate ORTEP diagrams via WinGX to illustrate bond lengths/angles and confirm substituent positions .

Q. What strategies ensure regioselectivity during functionalization of the 1,6-naphthyridine ring?

- Answer :

- Directing Groups : Install temporary directing groups (e.g., pyridyl) to steer electrophilic substitution.

- Catalytic Systems : Use Pd-catalyzed C–H activation with ligands (e.g., 2,2'-bipyridine) to target position 3 for acetoxylation.

- Computational Guidance : Perform DFT calculations (e.g., Gaussian 16) to predict reactive sites based on electron density maps .

Q. How can researchers evaluate the compound’s potential bioactivity (e.g., antimicrobial)?

- Answer : Conduct assays such as:

- Antimicrobial Disk Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination.

- Target Binding : Perform molecular docking (AutoDock Vina) against enzymes like DNA gyrase .

Q. What experimental approaches address discrepancies in reported stability data?

- Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and varying pH (2–12). Monitor degradation via LC-MS.

- Kinetic Analysis : Calculate half-life (t₁/₂) under accelerated conditions using Arrhenius plots.

- Stabilizers : Test antioxidants (e.g., BHT) or cryoprotectants for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.